4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine
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Overview
Description
4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine (4-CPT-5-A) is an aromatic amine derived from the thiadiazole class of compounds. It is a colorless solid that is soluble in organic solvents and has a melting point of 118-120°C. 4-CPT-5-A has been found to have a range of applications in scientific research, including as a ligand for metal complexes, an inhibitor of enzymes, and a reagent for organic synthesis.
Scientific Research Applications
Antiviral Activity
Research has demonstrated the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives starting from 4-chlorobenzoic acid. These compounds, particularly 7b and 7i, exhibited anti-tobacco mosaic virus activity, showcasing their potential in antiviral applications (Chen et al., 2010).
Corrosion Inhibition
Another study focused on the corrosion inhibition performances of thiadiazole derivatives against the corrosion of iron metal. Theoretical approaches such as density functional theory (DFT) calculations and molecular dynamics simulations were used to predict their efficiency. The results indicated that these compounds could serve as effective corrosion inhibitors, with their theoretical data aligning well with experimental inhibition efficiency (Kaya et al., 2016).
Insecticidal Activity
Derivatives of 1,3,4-thiadiazole and 1,3,4-thiadiazolo[3,2-a]pyrimidine were synthesized and evaluated for insecticidal activity against the cotton leaf worm (Spodoptera littoralis). It was found that 1,3,4-thiadiazolo[3,2-a]pyrimidine derivatives showed remarkable results, highlighting their potential as insecticides (Ismail et al., 2021).
Antimicrobial Agents
The synthesis of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents was studied. These compounds exhibited moderate activity against bacterial strains such as Escherichia coli and Salmonella typhi, as well as fungal strains including Aspergillus niger, Penicillium species, and Candida albicans (Sah et al., 2014).
Molecular Structure Analysis
A detailed analysis on the crystal and molecular structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was provided, including spectroscopic techniques and X-ray diffraction. The study also conducted DFT method calculations to understand the structural geometry and electronic properties, which could have implications for material science applications (Kerru et al., 2019).
Mechanism of Action
Target of Action
Similar compounds such as pyraclostrobin and 4-(4-Chlorophenyl)Imidazole have been reported to target specific enzymes or proteins in organisms. For instance, Pyraclostrobin targets Botrytis cinerea and Alternaria alternata
Mode of Action
Specifically, oxidative removal of the N-ethoxymethyl group of Chlorfenapyr by mixed function oxidases forms a compound that uncouples oxidative phosphorylation at the mitochondria, resulting in disruption of ATP production, cellular death, and ultimately organism mortality .
Biochemical Pathways
For instance, Chlorfenapyr disrupts the production of ATP , and Paclobutrazol affects the levels of important plant hormones including the gibberellins (GAs), abscisic acid (ABA) and others .
Pharmacokinetics
A related compound, 4-cmc (4-chloromethcathinone), has been reported to have a half-life of 1 day at 24°c and 5°c in blood samples .
Result of Action
A compound with a similar structure, compound 13, has been reported to have potent in vitro antipromastigote activity .
Action Environment
It is known that environmental factors such as temperature, ph, and presence of other substances can influence the action and stability of many chemical compounds .
properties
IUPAC Name |
4-(4-chlorophenyl)thiadiazol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3S/c9-6-3-1-5(2-4-6)7-8(10)13-12-11-7/h1-4H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWWWFWUOEYNACY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(SN=N2)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381531 |
Source
|
Record name | 4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30381531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine | |
CAS RN |
388088-77-5 |
Source
|
Record name | 4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30381531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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